3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-1-(4-hydroxyphenyl)-3-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-16(19,13-5-3-2-4-6-13)11-15(18)12-7-9-14(17)10-8-12/h2-10,17,19H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFNCCGLRJJRQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)O)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101233229 | |
| Record name | 3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887579-87-5 | |
| Record name | 3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887579-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Hydroxy 1 4 Hydroxyphenyl 3 Phenyl 1 Butanone
Chemo-Selective Synthetic Routes
The selective synthesis of 3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone (B312777) hinges on precise control of bond formation to avoid side reactions and ensure high yields of the desired product. This is often achieved through carefully chosen reactants, catalysts, and reaction conditions.
Advanced Aldol (B89426) Condensation Strategies for β-Hydroxy Ketone Formation
The aldol condensation is a cornerstone in the synthesis of β-hydroxy ketones. researchgate.net For a molecule with the complexity of this compound, advanced strategies such as directed and cross-aldol reactions are employed to ensure the correct coupling of the precursor molecules, namely a derivative of 4-hydroxyacetophenone and benzaldehyde.
In a cross-aldol reaction between two different carbonyl compounds, a mixture of products can arise if both reactants can form an enolate. researchgate.net To synthesize this compound, the enolate of 4-hydroxyacetophenone is reacted with benzaldehyde. Benzaldehyde is an ideal electrophilic partner in this reaction as it lacks α-hydrogens and therefore cannot self-condense. weebly.com This inherent reactivity difference simplifies the product landscape.
A common strategy to ensure selectivity is the pre-formation of the enolate of 4-hydroxyacetophenone under controlled conditions before the addition of benzaldehyde. This "directed" approach minimizes self-condensation of the ketone and directs the reaction towards the desired cross-product. researchgate.netresearchgate.net The reaction typically proceeds by deprotonating the α-carbon of 4-hydroxyacetophenone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of benzaldehyde.
A general representation of the cross-aldol reaction is depicted below:
***Figure 1:** General scheme of the cross-aldol condensation between 4-hydroxyacetophenone and benzaldehyde.*
Base-Catalyzed Enolate Formation: Traditional aldol condensations are often carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. youtube.com The base facilitates the deprotonation of the α-carbon of the ketone, generating the reactive enolate. youtube.com While effective, the use of strong bases can sometimes promote a subsequent dehydration of the initial β-hydroxy ketone to form an α,β-unsaturated ketone (a chalcone (B49325) in this case). youtube.com Careful control of reaction temperature and time is necessary to isolate the desired this compound.
| Catalyst System | Reactants | Product | Observations |
| NaOH (aq) | 4-Hydroxyacetophenone, Benzaldehyde | 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | Primarily yields the dehydrated chalcone product. uomustansiriyah.edu.iq |
| Solid NaOH | 4´-Chloroacetophenone, Benzaldehyde | (E)-1-(4´-chlorophenyl)-3-phenyl-2-propen-1-one | Solvent-free conditions can also promote chalcone formation. rsc.org |
Zinc Triflate-Catalyzed Synthesis: Lewis acids, such as zinc triflate (Zn(OTf)₂), can also catalyze aldol-type reactions. researchgate.net In the context of synthesizing β-hydroxy ketones, zinc triflate can be particularly useful in Mukaiyama aldol reactions, where it activates the aldehyde towards nucleophilic attack by a silyl (B83357) enol ether. researchgate.net This approach can offer milder reaction conditions and improved selectivity compared to traditional base-catalyzed methods. While direct catalysis of the cross-aldol reaction between a ketone and an aldehyde by zinc triflate is less common, its role in related transformations highlights its potential for promoting selective C-C bond formation.
Silyl Enolate-Mediated Approaches to Substituted Butanones
The Mukaiyama aldol addition offers a powerful and selective method for the synthesis of β-hydroxy ketones. wikipedia.orgorganic-chemistry.org This reaction involves the use of a silyl enol ether as a defined enolate equivalent, which reacts with a carbonyl compound in the presence of a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org
To synthesize this compound via this route, the silyl enol ether of 4-hydroxyacetophenone would first be prepared. The hydroxyl group of 4-hydroxyacetophenone would likely need to be protected, for instance as a trimethylsilyl (B98337) (TMS) ether, prior to the formation of the silyl enol ether. This protected ketone can then be converted to its silyl enol ether. The subsequent reaction with benzaldehyde, promoted by a Lewis acid like titanium tetrachloride (TiCl₄) or zinc triflate, would yield the silylated β-hydroxy ketone, which upon hydrolytic workup, would give the desired product. wikipedia.org
The key advantage of the Mukaiyama approach is the ability to generate the enolate regioselectively and to control the reaction conditions with greater precision, often leading to higher yields and cleaner reactions compared to traditional aldol condensations. clockss.org
| Reactants | Catalyst | Product | Key Features |
| Silyl enol ether of a ketone, Aldehyde | Lewis Acid (e.g., TiCl₄, Zn(OTf)₂) | β-Hydroxy ketone (after hydrolysis) | Controlled cross-aldol reaction, avoids self-condensation. wikipedia.orgorganic-chemistry.org |
| Silyl enol ether of cyclohexanone, Benzaldehyde | TiCl₄ | Mixture of threo and erythro β-hydroxyketones | Demonstrates the applicability to cyclic ketones and aromatic aldehydes. wikipedia.org |
Targeted Hydrogenation and Reduction Methodologies
An alternative and widely used strategy for the synthesis of this compound involves the initial synthesis of the corresponding α,β-unsaturated ketone, 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one (a chalcone), followed by a selective reduction.
The precursor chalcone, 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one, is readily synthesized via a Claisen-Schmidt condensation of 4-hydroxyacetophenone and benzaldehyde, typically under basic conditions which favor the dehydrated product. uomustansiriyah.edu.iqrsc.org
Once the chalcone is obtained, the carbon-carbon double bond can be selectively reduced to a single bond while leaving the carbonyl group intact. This is commonly achieved through catalytic hydrogenation. A variety of catalyst systems can be employed for this transformation, with palladium on carbon (Pd/C) being a frequently used and effective choice. The hydrogenation is typically carried out under an atmosphere of hydrogen gas.
A patent describes a similar process where a protected precursor, 1-(4-tert-butoxy-phenyl)-but-1-en-3-one, is hydrogenated using a palladium on aluminum oxide catalyst at elevated temperature and pressure to yield the saturated ketone. google.com This indicates that catalytic hydrogenation is a viable method for the reduction of the double bond in such systems.
***Figure 2:** Synthesis of this compound via hydrogenation of the corresponding chalcone.*
This two-step approach, involving chalcone formation followed by hydrogenation, can be a highly effective route to this compound, particularly when the direct aldol addition is difficult to control to prevent dehydration.
Selective Reduction of Carbonyl or Olefinic Groups in Advanced Intermediates
The synthesis of this compound can be approached through the selective reduction of advanced intermediates, such as α,β-unsaturated ketones (chalcones) or 1,3-diketones. The key challenge in this approach is achieving chemoselectivity, reducing one functional group in the presence of others.
A common precursor to β-hydroxy ketones is an α,β-unsaturated ketone, in this case, 1-(4-hydroxyphenyl)-3-phenyl-1-buten-3-one (a chalcone analogue). The selective reduction of the carbon-carbon double bond (1,4-reduction or conjugate reduction) without affecting the carbonyl group is a critical step. Various yeast strains have demonstrated the ability to act as effective biocatalysts for the selective reduction of the α,β-unsaturated ketone moiety in chalcones to yield the corresponding saturated ketones (dihydrochalcones). mdpi.com For example, Yarrowia lipolytica has been used for the bioreduction of trans-4'-hydroxychalcone, yielding the dihydrochalcone (B1670589) as the sole product. mdpi.com Similarly, Rhodotorula marina and Rhodotorula rubra have shown high conversion rates for this type of transformation. mdpi.com Alternatively, metal-free chemical methods can be employed. Benzeneselenol, generated in situ, can selectively reduce the C-C double bond of chalcones under mild conditions. nih.gov
Following the saturation of the olefinic bond, the subsequent step would be the reduction of the ketone at the 3-position to a hydroxyl group. Stereoselective bioreduction of the resulting 1,3-diketone precursor can be achieved using biocatalysts like Saccharomyces cerevisiae (Baker's yeast). researchgate.net This method can provide the corresponding β-hydroxy ketone with high stereoselectivity. researchgate.net The use of NaBH4 can also be employed for the reduction of the ketone, though its reactivity and selectivity can be modified by additives to prevent the reduction of both carbonyl groups if starting from a diketone. researchgate.net A patented process for a related compound, 1-(4-hydroxyphenyl)-3-butanone, involves the condensation of 4-tert-alkoxy-benzaldehyde with acetone (B3395972) to form an unsaturated intermediate, which is then hydrogenated. google.com This hydrogenation step reduces the double bond to yield the saturated ketone. google.com
Oxidative Transformations for Hydroxyl Group Introduction
An alternative strategy for synthesizing β-hydroxy ketones involves the direct introduction of a hydroxyl group into a precursor molecule through oxidative transformations. The most common method is the α-hydroxylation of a ketone enolate. organicreactions.org This process involves converting a ketone, such as 1-(4-hydroxyphenyl)-3-phenyl-1-butanone, into its corresponding enolate by treatment with a strong base. The enolate is then reacted with an electrophilic oxygen source to install the hydroxyl group at the α-position (the 3-position in the target molecule).
A variety of oxidizing agents can be used for this transformation. organic-chemistry.org Historically, molecular oxygen (O2) was used, though this can lead to side products. organicreactions.org More modern and selective reagents have been developed. Enantiomerically pure (camphorsulfonyl)oxaziridines are effective reagents for the asymmetric oxidation of ketone enolates, allowing for the synthesis of optically active α-hydroxy ketones. organic-chemistry.org Another approach involves the oxidation of silyl enol ethers, which are derivatives of ketones. The oxidation of silyl enol ethers can be achieved with reagents like m-chloroperbenzoic acid (mCPBA) or through catalytic methods. Chiral (salen)manganese(III) complexes have been used for the catalytic, enantioselective oxidation of silyl enol ethers, providing access to α-hydroxy carbonyl compounds with high enantiomeric excess (ee). acs.org
The general scheme for this approach is outlined below:
Enolate Formation: The ketone precursor is deprotonated using a base (e.g., lithium diisopropylamide, LDA) to form a lithium enolate.
Oxidation: The enolate is quenched with an electrophilic oxygen source (e.g., an oxaziridine) to form the α-hydroxy ketone.
This method is a powerful tool for introducing the required hydroxyl group at a late stage in the synthesis. organicreactions.org
Nucleophilic Substitution Reactions for Functional Group Interconversion
Functional group interconversion (FGI) via nucleophilic substitution is a fundamental strategy in organic synthesis that can be applied to the preparation of this compound. ub.eduimperial.ac.uk This approach would typically involve synthesizing a precursor with a good leaving group at the 3-position and subsequently displacing it with a hydroxide or protected hydroxide equivalent.
For instance, a synthetic route could be designed starting from an α-haloketone, such as 3-bromo-1-(4-hydroxyphenyl)-3-phenyl-1-butanone. The bromine atom, being a good leaving group, can be displaced by a nucleophilic hydroxide source in an SN2 reaction to introduce the hydroxyl group.
Reaction Scheme: Br-CH(Ph)-CH2-CO-(p-OH-Ph) + OH- → HO-CH(Ph)-CH2-CO-(p-OH-Ph) + Br-
To avoid potential side reactions like elimination, the reaction conditions must be carefully controlled. An alternative to direct displacement with hydroxide is to use a carboxylate anion, like acetate (B1210297) (AcO-), as the nucleophile. This forms an α-acetoxy ketone intermediate, which can then be hydrolyzed under basic or acidic conditions to reveal the desired hydroxyl group. This two-step process often provides cleaner reactions and higher yields.
The conversion of alcohols into good leaving groups, such as tosylates or mesylates, is another common FGI strategy. ub.edu If a synthetic route provided an alcohol precursor with the wrong stereochemistry, it could be converted to a tosylate, which then undergoes SN2 inversion with a hydroxide source to yield the desired stereoisomer of the target molecule. vanderbilt.edu
Stereoselective Synthesis Strategies for this compound
Controlling the stereochemistry at the newly formed chiral center (C3) is a crucial aspect of synthesizing this compound. Stereoselective strategies aim to produce a single enantiomer or diastereomer in high purity.
Asymmetric Catalysis in C-C Bond Formation
The most direct and powerful method for constructing the carbon skeleton of β-hydroxy ketones is the aldol reaction. nih.govlibretexts.orgwikipedia.orgsigmaaldrich.com An asymmetric aldol reaction between a ketone enolate (or its equivalent) and an aldehyde allows for the direct formation of the C-C bond and the simultaneous creation of the chiral hydroxyl-bearing center. The synthesis of the target compound could be envisioned via a crossed aldol reaction between an enolate derived from 1-(4-hydroxyphenyl)ethanone and benzaldehyde, followed by further modifications, or more directly from precursors that already contain the butanone framework.
Chiral Catalyst Design and Application (e.g., C(1)-symmetric chiral prolinamides)
Organocatalysis has emerged as a key technology for asymmetric aldol reactions. organic-chemistry.org Chiral amino acids, particularly L-proline and its derivatives, are highly effective catalysts. libretexts.org Proline catalyzes the reaction by forming a nucleophilic enamine intermediate with the ketone donor. This enamine then attacks the aldehyde acceptor in a stereocontrolled manner. nih.gov
Prolinamide derivatives have been developed to improve upon the catalytic activity and selectivity of proline. nih.gov These catalysts, often derived from the reaction of L-proline with chiral amines or amino alcohols, offer enhanced stereocontrol through more defined transition states. nih.govresearchgate.net For example, L-prolinamides derived from α,β-hydroxyamines have shown high enantioselectivities (up to >99% ee) in direct aldol reactions. nih.gov Quantum mechanics calculations have revealed that hydrogen bonds between the catalyst's amide N-H, the terminal hydroxyl group, and the aldehyde substrate are crucial for lowering the activation energy and inducing high enantioselectivity. nih.gov
The proposed mechanism involves the formation of a six-membered cyclic transition state, where the aldehyde is held in a specific orientation by hydrogen bonds, leading to a preferential attack on one of its enantiotopic faces by the enamine.
Ligand Effects on Enantioselectivity and Diastereoselectivity
In both organocatalysis and metal-based catalysis, the structure of the chiral ligand or catalyst is paramount in determining the stereochemical outcome of the reaction. The steric and electronic properties of the ligand directly influence the geometry of the transition state, thereby controlling the enantioselectivity and diastereoselectivity.
In the context of prolinamide catalysts, modifying the amine component significantly impacts selectivity. For instance, catalysts prepared from L-proline and (1S,2S)-diphenyl-2-aminoethanol exhibit excellent enantioselectivities for a range of aldehydes. nih.gov The bulky phenyl groups on the catalyst backbone create a well-defined chiral pocket that directs the approach of the reactants.
In metal-catalyzed asymmetric reactions, such as the addition of allylic organometallics to carbonyls, the choice of the chiral ligand bound to the metal center is critical. acs.org While not a direct synthesis of the target molecule, these principles apply broadly. The diastereoselectivity of such reactions is highly dependent on the structure of the reactants and the Lewis acid catalyst employed. acs.org Similarly, in catalytic asymmetric epoxidation of ketones, the enantioselectivity can be dramatically improved by the addition of achiral additives like phosphine (B1218219) oxides, which modify the structure and reactivity of the active catalytic complex. mdpi.com This demonstrates that both the chiral ligand itself and other components in the catalytic system play a synergistic role in achieving high levels of stereocontrol.
The table below summarizes the performance of different prolinamide catalysts in a model asymmetric aldol reaction, illustrating the effect of catalyst structure on stereoselectivity.
| Catalyst | Aldehyde | Ketone | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-proline | 4-Nitrobenzaldehyde | Cyclohexanone | 95:5 | 99 |
| (S)-Binam-L-prolinamide | 4-Nitrobenzaldehyde | Cyclohexanone | 97:3 | 97 |
| Prolinamide 3h | Benzaldehyde | Acetone | - | 93 |
| Prolinamide 3h | Isovaleraldehyde | Acetone | - | >99 |
*Data derived from studies on prolinamides derived from L-proline and (1S,2S)-diphenyl-2-aminoethanol. nih.govacs.org This table is illustrative of general trends in asymmetric aldol reactions.
Asymmetric Epoxidation and Dihydroxylation of Enone Intermediates (e.g., Sharpless asymmetric dihydroxylation, Shi's asymmetric epoxidation)
The synthesis of chiral β-hydroxy ketones such as this compound can be strategically approached through the asymmetric functionalization of an α,β-unsaturated ketone (enone) precursor, namely 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one (a chalcone derivative). Two powerful methods in asymmetric synthesis, the Sharpless asymmetric dihydroxylation and the Shi asymmetric epoxidation, provide pathways to introduce chirality at the α- and β-carbons of the enone system.
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation (AD) is a potent method for converting prochiral alkenes into chiral vicinal diols with high enantioselectivity. mdpi.comorganic-chemistry.org The reaction utilizes osmium tetroxide (OsO₄) as the catalyst in the presence of a chiral quinine-derived ligand. chem-station.com For an enone intermediate, the AD reaction targets the carbon-carbon double bond to yield an α,β-dihydroxy ketone.
The general mechanism involves the formation of a cyclic osmate ester across the double bond of the enone, directed by the chiral ligand. Hydrolysis of this intermediate releases the chiral diol product and a reduced osmium species, which is then re-oxidized by a stoichiometric co-oxidant (commonly potassium ferricyanide) to complete the catalytic cycle. organic-chemistry.orgchem-station.com The choice of ligand, either from the (DHQ)₂PHAL or (DHQD)₂PHAL family (available in pre-packaged "AD-mix-α" and "AD-mix-β" forms), dictates which face of the alkene is hydroxylated, allowing for predictable control over the product's absolute stereochemistry. chem-station.com
While this method directly produces a dihydroxy ketone rather than the target hydroxy ketone, the resulting chiral diol is a versatile intermediate. Subsequent selective deoxygenation of the α-hydroxyl group would be required to arrive at the final this compound structure. This multi-step approach leverages the high enantioselectivity of the Sharpless AD to establish the critical stereocenter at the β-carbon.
Shi Asymmetric Epoxidation
The Shi asymmetric epoxidation offers a method for the enantioselective epoxidation of alkenes, particularly trans-disubstituted and trisubstituted olefins, using an organocatalyst. sigmaaldrich.comharvard.edu This reaction employs a fructose-derived chiral ketone catalyst and a stoichiometric oxidant, typically potassium peroxymonosulfate (B1194676) (Oxone). harvard.edu The active oxidizing species is a chiral dioxirane (B86890) generated in situ from the ketone catalyst and Oxone. harvard.edu
In the context of synthesizing the target compound, the Shi epoxidation would convert the enone precursor into a chiral α,β-epoxy ketone. The stereochemical outcome is directed by the chiral catalyst, which presents the oxidizing agent to one face of the alkene. harvard.edu The resulting enantiomerically enriched epoxy ketone is a valuable intermediate. Regioselective reductive ring-opening of the epoxide at the α-carbon would then yield the desired β-hydroxy ketone. This approach establishes the chiral hydroxyl-bearing center through a different activation strategy than dihydroxylation, providing an alternative and powerful route to the target molecule.
| Method | Catalyst System | Intermediate Product | Key Feature |
| Sharpless Dihydroxylation | OsO₄, Chiral Ligand (e.g., (DHQD)₂PHAL), Co-oxidant (K₃Fe(CN)₆) | α,β-Dihydroxy ketone | Creates two adjacent chiral centers with high enantioselectivity. mdpi.com |
| Shi Epoxidation | Fructose-derived chiral ketone, Oxidant (Oxone) | α,β-Epoxy ketone | Metal-free organocatalytic method for creating chiral epoxides. sigmaaldrich.com |
Control of Stereochemistry in Multi-Step Synthetic Sequences
Achieving stereochemical control in a multi-step synthesis of a molecule with a specific chiral center, such as this compound, is a fundamental challenge in organic chemistry. The strategy relies on introducing asymmetry in a controlled manner and preserving it through subsequent transformations. This can be accomplished through various approaches, including chiral pool synthesis, use of chiral auxiliaries, or asymmetric catalysis.
A key concept in controlling stereochemistry in molecules containing both hydroxyl and carbonyl groups is hydroxyl-directed reduction . Although the target molecule is a hydroxy ketone, the principles of diastereoselective reductions of β-hydroxy ketones to 1,3-diols illustrate how an existing stereocenter can dictate the formation of a new one. In these reactions, the substrate's existing hydroxyl group is used to control the facial selectivity of a hydride reduction at the nearby ketone.
For instance, the Narasaka-Prasad reduction involves the chelation of a β-hydroxy ketone with a bidentate Lewis acid, such as a dialkylboron alkoxide. This forms a rigid six-membered cyclic intermediate. youtube.com The conformation of this ring is dictated by minimizing steric interactions, placing bulky substituents in pseudo-equatorial positions. The external hydride reducing agent (e.g., sodium borohydride) then attacks the activated carbonyl group from the less sterically hindered face, leading to a high diastereoselectivity for the syn-1,3-diol. youtube.com Conversely, other methods can be employed to achieve the anti-1,3-diol.
While the goal here is not to produce a diol, this principle of intramolecular control is central to multi-step synthesis. If the hydroxyl group of this compound were to be introduced early in the synthesis via an asymmetric reaction (like those mentioned in 2.2.2), its stereochemistry would be set. Any subsequent reactions at adjacent centers would need to be designed to avoid disturbing this center or could even be directed by it to control the formation of other stereocenters, a concept critical in the synthesis of complex polyketide natural products. youtube.com Therefore, the sequence of bond formations and functional group manipulations is paramount for achieving the desired stereochemical outcome in the final product.
Biocatalytic and Chemoenzymatic Approaches to Hydroxy Ketones
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems can perform complex chemical transformations with exceptional stereo-, regio-, and chemoselectivity under mild conditions.
Microbial Transformation Utilizing Whole-Cell Biocatalysts (e.g., baker's yeast)
Whole-cell biocatalysts, such as bacteria, fungi, and yeasts, provide a robust and cost-effective method for chemical transformations, as they contain a wide array of enzymes and handle cofactor regeneration internally. Baker's yeast (Saccharomyces cerevisiae) is a widely used microorganism for the asymmetric reduction of ketones and other carbonyl compounds. wikipedia.org
In the context of synthesizing hydroxy ketones from chalcone-like precursors, microorganisms primarily catalyze the reduction of the α,β-unsaturated double bond to yield a saturated ketone (a dihydrochalcone). researchgate.netfao.org This reaction is often highly efficient. Studies have shown that various industrial strains of S. cerevisiae can hydrogenate the vinylic system of chalcones with conversion rates ranging from 47% to 99% in short reaction times. researchgate.net In some cases, further reduction of the ketone carbonyl group can occur, leading to the corresponding alcohol. fao.org
The selectivity and efficiency of these transformations are highly dependent on the specific microbial strain and the substitution pattern of the chalcone substrate. Non-conventional yeasts like Yarrowia lipolytica and Rhodotorula species have also demonstrated high efficiency in reducing the double bond of chalcones. fao.org Microbial transformation represents a powerful tool for generating derivatives of a parent compound, which can then be isolated or used as intermediates in chemoenzymatic pathways. researchgate.netmdpi.com
| Organism | Substrate Type | Primary Transformation | Reference |
| Saccharomyces cerevisiae | Chalcones | C=C double bond reduction | researchgate.net |
| Yarrowia lipolytica | 2'-Hydroxychalcone | C=C double bond reduction | fao.org |
| Fusarium culmorum | Dihydrochalcone | C=O carbonyl reduction (R-selective) | fao.org |
| Rhodotorula rubra | Dihydrochalcone | C=O carbonyl reduction (S-selective) | fao.org |
Enzymatic Reductions for Enantioselective Synthesis (e.g., ene reductases, alcohol dehydrogenases)
For greater precision and to avoid potential side reactions associated with whole-cell systems, isolated enzymes are often employed. Ene reductases and alcohol dehydrogenases are two classes of enzymes particularly relevant to the synthesis of chiral hydroxy ketones.
Ene Reductases
Ene-reductases, belonging to the Old Yellow Enzyme (OYE) family of flavoproteins, catalyze the stereoselective reduction of activated carbon-carbon double bonds, such as those in α,β-unsaturated ketones. nih.gov These enzymes are NAD(P)H-dependent and exhibit broad substrate scope. nih.gov For a chalcone precursor, an ene-reductase would catalyze the asymmetric reduction of the C=C bond to produce a saturated ketone with a new chiral center at the β-position, if the substrate is appropriately substituted. This transformation is highly valuable for producing enantiopure building blocks. nih.gov The stereochemical outcome can be controlled by selecting specific ene-reductase homologues, which may exhibit opposite enantiopreferences. nih.gov
Alcohol Dehydrogenases (ADHs)
Alcohol dehydrogenases (ADHs) catalyze the reversible, NAD(P)H-dependent reduction of ketones to secondary alcohols. researchgate.net They are widely used in organic synthesis for their ability to produce chiral alcohols with high enantiomeric excess from prochiral ketones. nih.govresearchgate.net ADHs can be either (R)-selective or (S)-selective, allowing for access to either enantiomer of the alcohol product. researchgate.netnih.gov
In a chemoenzymatic route to this compound, an ADH could be used in a key step. For example, a precursor molecule, 1-(4-hydroxyphenyl)-3-phenylbutane-1,3-dione, could be subjected to a highly regioselective and enantioselective ADH-catalyzed reduction of one of the two ketone functionalities to furnish the desired chiral hydroxy ketone. The broad substrate acceptance of many ADHs for various ketones and ketoesters makes them powerful tools for industrial fine chemical production. nih.govnih.gov
Biosynthetic Pathway Elucidation for Analogous Structures and Potential Biomimetic Synthesis
Understanding the natural biosynthetic pathways of structurally related compounds can provide a blueprint for developing novel biomimetic or chemoenzymatic syntheses. A close structural analog to the target compound is raspberry ketone [4-(4-hydroxyphenyl)-2-butanone], the primary aroma compound in raspberries.
The biosynthetic pathway of raspberry ketone in plants, such as Rubus idaeus, has been extensively studied. acs.orgnih.gov It begins with the amino acid L-tyrosine or phenylalanine. acs.orgoup.com The key steps involve:
Conversion of L-tyrosine to p-coumaric acid.
Activation of p-coumaric acid to its coenzyme A thioester, p-coumaroyl-CoA, by a 4-coumarate:CoA ligase (4CL). acs.org
A condensation reaction where benzalacetone synthase (BAS) catalyzes the addition of one molecule of malonyl-CoA to p-coumaroyl-CoA to form 4-(4-hydroxyphenyl)but-3-en-2-one (benzalacetone). nih.govresearchgate.net
The final step is the reduction of the carbon-carbon double bond of benzalacetone, catalyzed by an NADPH-dependent benzalacetone reductase (BAR) or raspberry ketone/zingerone synthase (RZS1), to yield raspberry ketone. researchgate.net
This natural pathway provides a clear model for a potential biomimetic synthesis of this compound. A synthetic strategy could involve the chemical synthesis of an α,β-unsaturated precursor, 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one. This enone could then be subjected to an enzymatic reduction step that mimics the final step of the raspberry ketone pathway. Instead of reducing the C=C bond, one could envision using an engineered oxidoreductase or a hydroxylase to introduce the hydroxyl group at the C3 position, inspired by the precise enzymatic modifications seen in nature. Alternatively, a diketone precursor could be created and then reduced using a reductase enzyme selected for its specific stereo- and regioselectivity, mirroring the high specificity of biosynthetic enzymes. nih.gov
Mechanistic Investigations of Formation and Transformation of 3 Hydroxy 1 4 Hydroxyphenyl 3 Phenyl 1 Butanone
Elucidation of Reaction Mechanisms (e.g., Aldol (B89426) condensation mechanism, SN2' reaction pathways)
The primary mechanism for the formation of 3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone (B312777) is the crossed aldol condensation. wikipedia.org This reaction involves the carbon-carbon bond formation between two different carbonyl compounds, in this case, 4-hydroxyacetophenone and acetophenone (B1666503). libretexts.org The reaction can be catalyzed by either an acid or a base.
Base-Catalyzed Aldol Condensation: In a basic medium, the reaction initiates with the deprotonation of the α-carbon of one ketone (e.g., acetophenone) by a base, such as a hydroxide (B78521) ion, to form a resonance-stabilized enolate. wikipedia.orgyoutube.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second ketone molecule (4-hydroxyacetophenone). iitk.ac.in This nucleophilic addition leads to the formation of a tetrahedral alkoxide intermediate. iitk.ac.in Subsequent protonation of this intermediate by a protic solvent (like water) yields the final β-hydroxy ketone product, this compound. libretexts.orgyoutube.com
Step 1: Enolate Formation: An α-hydrogen from acetophenone is abstracted by a base to form a nucleophilic enolate ion.
Step 2: Nucleophilic Attack: The enolate attacks the carbonyl carbon of 4-hydroxyacetophenone.
Step 3: Protonation: The resulting alkoxide intermediate is protonated to form the aldol product.
Acid-Catalyzed Aldol Condensation: Under acidic conditions, the mechanism proceeds through an enol intermediate. wikipedia.org First, the carbonyl oxygen of acetophenone is protonated by the acid catalyst, increasing the acidity of the α-hydrogens. Tautomerization then leads to the formation of an enol. wikipedia.org Simultaneously, the other carbonyl compound (4-hydroxyacetophenone) is activated by protonation. The electron-rich α-carbon of the enol attacks the protonated carbonyl carbon, forming the C-C bond. wikipedia.org A final deprotonation step regenerates the acid catalyst and yields the aldol product. libretexts.org
Transformations of the title compound can occur via pathways such as dehydration. The β-hydroxy ketone can undergo a subsequent elimination of water, particularly with heating, to form an α,β-unsaturated ketone. This dehydration is a condensation reaction and is often driven by the stability gained from the resulting conjugated system. wikipedia.orglibretexts.org
Kinetic and Thermodynamic Studies of Reaction Progress
While specific kinetic and thermodynamic data for the formation of this compound are not extensively documented, studies on analogous aldol condensations provide valuable insights into the reaction's progress. For instance, investigations into the formation of 4-hydroxy-2-butanone (B42824) from formaldehyde (B43269) and acetone (B3395972) have been conducted. researchgate.net
Kinetic studies typically reveal the reaction to be first-order with respect to the concentrations of the carbonyl compounds and the catalyst. researchgate.net The effect of temperature on the reaction rate is a critical aspect of these studies. The Arrhenius equation is used to determine the activation energy (Ea), which is the minimum energy required for the reaction to occur.
Thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation can be determined from temperature-dependent kinetic studies. These values help in understanding the nature of the transition state and the spontaneity of the reaction. For example, a study on the formation of 4-hydroxy-2-butanone under supercritical conditions determined the activation energy for its formation to be 97.5 ± 3.5 kJ/mol and for its subsequent dehydration to be 120.6 ± 5.8 kJ/mol. researchgate.net
Table 1: Activation Energies for Formation and Dehydration of 4-Hydroxy-2-butanone (Data from a study on an analogous compound) researchgate.net
| Reaction Step | Activation Energy (Ea) [kJ/mol] |
| Formation | 97.5 ± 3.5 |
| Dehydration | 120.6 ± 5.8 |
A theoretical investigation of the gas-phase reaction of a similar hydroxy ketone, 3-hydroxy-2-butanone, with OH radicals calculated rate coefficients over a temperature range of 250–450 K. scispace.com Such studies are crucial for understanding the atmospheric chemistry and lifetime of these compounds. scispace.comresearchgate.net
Table 2: Calculated Energy Barriers for the Reaction of 3-hydroxy-2-butanone with OH Radicals (Data from a theoretical study on an analogous compound) scispace.com
| Reaction Channel | Method | Energy Barrier (kcal/mol) |
| H-abstraction from α-C-H | CCSD(T) | -1.09 |
| H-abstraction from CH3 (keto) | CCSD(T) | 4.49 |
| H-abstraction from OH | CCSD(T) | 4.73 |
| H-abstraction from CH (hydroxyl) | CCSD(T) | 3.03 |
Role of Catalysts and Reagents in Directing Reaction Pathways
Catalysts are essential in the synthesis of this compound, as they accelerate the reaction rate without being consumed. The choice of catalyst—acid or base—is fundamental to directing the aldol reaction pathway. wikipedia.orgyoutube.com
Base Catalysts: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. iitk.ac.ingoogle.com They function by generating the nucleophilic enolate, which is the key intermediate in the base-catalyzed mechanism. wikipedia.org The concentration and strength of the base can influence the reaction rate and selectivity, particularly in crossed aldol reactions where multiple products are possible. wikipedia.org
Acid Catalysts: Protic acids (e.g., HCl, H₂SO₄) or Lewis acids can be employed. They activate the carbonyl group by protonation, making it more electrophilic and susceptible to attack by the weakly nucleophilic enol. wikipedia.org
Other Catalytic Systems: In related syntheses, other catalysts have been explored. For instance, a process for preparing 1-(4-hydroxyphenyl)-butan-3-one, a structurally similar compound, utilizes zinc oxide and palladium on activated carbon for a condensation-hydrogenation sequence. google.com Another method employs a nickel catalyst for hydrogenation. google.com The use of specific catalysts can help control selectivity and prevent side reactions, such as the self-condensation of each ketone. wikipedia.org
Reagents also play a crucial role. The choice of carbonyl compounds (4-hydroxyacetophenone and acetophenone) defines the structure of the final product. The solvent can also influence the reaction by affecting the solubility of reactants and the stability of intermediates.
Intramolecular Interactions and Their Influence on Reactivity and Selectivity (e.g., internal hydrogen bonding with π-systems)
The structure of this compound features hydroxyl and carbonyl groups that can participate in intramolecular interactions, most notably hydrogen bonding. nih.gov The phenolic hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the π-electron systems of the phenyl rings can act as acceptors. nih.gov
An intramolecular hydrogen bond can form between the phenolic -OH group and the carbonyl oxygen. This interaction can create a quasi-six-membered ring, which can influence the molecule's conformation and reactivity. researchgate.net Such hydrogen bonding is known to increase the acidity of α-hydrogens in compounds like o-hydroxyacetophenone, facilitating enolate formation even with weaker bases. nih.gov This phenomenon, known as resonance-assisted hydrogen bonding (RAHB), enhances electron delocalization and stabilizes the structure. nih.gov
Furthermore, OH-π interactions are possible, where the hydrogen of a hydroxyl group interacts with the electron cloud of an aromatic ring. rsc.org In the context of this compound, the tertiary hydroxyl group could potentially form an OH-π bond with either of the phenyl rings.
These intramolecular forces have a significant impact:
Reactivity: By pre-organizing the molecule into a specific conformation, hydrogen bonding can lower the activation energy for subsequent reactions. The enhanced acidity of α-protons due to hydrogen bonding can increase the rate of enolization or enolate formation. nih.gov
Selectivity: In stereoselective synthesis, intramolecular interactions are critical for controlling the formation of specific stereoisomers. Hydrogen bonding can lock the transition state into a preferred geometry, leading to higher diastereoselectivity or enantioselectivity in chiral syntheses. nih.gov
Exploration of Reaction Intermediates and Transition States
The formation of this compound proceeds through several transient species, including reaction intermediates and transition states.
Reaction Intermediates:
Enol/Enolate: As discussed, the key intermediates in aldol reactions are enols (in acid catalysis) and enolates (in base catalysis). libretexts.org These species are the active nucleophiles that initiate the carbon-carbon bond formation. Their stability and concentration directly affect the reaction rate.
Tetrahedral Intermediate: The nucleophilic attack of the enolate/enol on the carbonyl carbon results in a tetrahedral alkoxide intermediate. iitk.ac.in This species is short-lived and is quickly protonated to yield the final product.
Transition States: The transition state is the highest energy point along the reaction coordinate. For the aldol reaction, the key transition state occurs during the nucleophilic attack of the enolate on the carbonyl group. The geometry of this transition state is crucial for determining the stereochemical outcome of the reaction, especially when new chiral centers are formed.
The Zimmermann-Traxler model is often invoked to explain the stereoselectivity of aldol reactions. It proposes a six-membered, chair-like transition state involving the metal cation of the enolate, the enolate itself, and the aldehyde/ketone. wikipedia.org While the specific compound is achiral at the β-carbon due to the presence of two phenyl groups, understanding such models is vital for designing stereoselective syntheses of related chiral β-hydroxy ketones. The arrangement of substituents (equatorial vs. axial) in this transition state minimizes steric hindrance and dictates the stereochemistry of the product. Computational chemistry is a powerful tool for modeling these transition states and calculating their relative energies to predict reaction outcomes. scispace.com
Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature
A comprehensive search for advanced spectroscopic data for the chemical compound this compound has yielded no specific experimental results. Detailed information required for a thorough structural elucidation and characterization as per the requested outline is not available in the public domain.
The inquiry focused on several key analytical techniques, including:
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H NMR, ¹³C NMR, COSY, HSQC, or HMBC spectra for this specific compound could be located. This data is essential for the definitive assignment of the molecular structure and for determining the connectivity of atoms.
Stereochemical Assignment: Information regarding NMR anisotropy effects or specific coupling constants that would allow for the assignment of the compound's stereochemistry was not found.
Mass Spectrometry (MS): Searches for high-resolution mass spectrometry (HRMS) data to confirm the exact mass and molecular formula, as well as tandem mass spectrometry (MS/MS) data to analyze fragmentation patterns for structural confirmation, were unsuccessful.
Infrared (IR) Spectroscopy: No specific IR spectra detailing the characteristic absorption bands for the functional groups present in this compound could be retrieved.
While data exists for structurally related but distinct compounds, this information cannot be extrapolated to accurately describe the specific spectroscopic properties of this compound. Therefore, the generation of a scientifically accurate article with detailed research findings and data tables as requested is not possible at this time.
Structural Elucidation and Advanced Spectroscopic Characterization of 3 Hydroxy 1 4 Hydroxyphenyl 3 Phenyl 1 Butanone
X-ray Crystallography for Absolute Configuration and Solid-State Structure
Hypothetical Crystallographic Data Table:
The following table represents the type of data that would be generated from an X-ray crystallographic analysis. The values presented are hypothetical and serve as an illustrative example.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 20.987 |
| α (°) | 90 |
| β (°) | 101.23 |
| γ (°) | 90 |
| Volume (ų) | 1132.1 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.254 |
Hyphenated Analytical Techniques for Purity and Impurity Profiling (e.g., LC-MS)
To ensure the purity of 3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone (B312777) and to identify any potential impurities, hyphenated analytical techniques are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful tool for this purpose, combining the separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry. nih.gov
This technique is crucial for developing robust manufacturing processes and ensuring the quality and consistency of the final product. pageplace.de By employing LC-MS, a detailed impurity profile can be established, which is a critical aspect of regulatory submissions for pharmaceutical compounds. The method can be optimized to detect and quantify impurities that may arise from the synthetic route, degradation, or storage. nih.gov
Typical Impurities Investigated by LC-MS:
A thorough analysis would aim to identify and quantify impurities such as:
Starting materials and reagents
By-products of the reaction
Degradation products
Isomeric impurities
Illustrative LC-MS Method Parameters:
The table below outlines typical parameters for an LC-MS method that could be developed for the analysis of this compound.
| Parameter | Example Condition |
| LC System | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Scan Range (m/z) | 50 - 500 |
| Capillary Voltage | 3500 V |
| Cone Voltage | 30 V |
Computational Chemistry and Theoretical Modeling of 3 Hydroxy 1 4 Hydroxyphenyl 3 Phenyl 1 Butanone
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. The process begins with geometry optimization, where the molecule's three-dimensional arrangement is adjusted to find the lowest energy conformation, also known as the equilibrium geometry. This is achieved by calculating the forces on each atom and iteratively minimizing them until a stable structure is reached.
For a compound like 3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone (B312777), a common approach involves using a hybrid functional, such as B3LYP (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional), combined with a basis set like 6-311++G(d,p). The B3LYP functional is widely used for its accuracy in describing organic molecules. mdpi.com The basis set defines the set of mathematical functions used to build the molecular orbitals. A successful optimization is confirmed when vibrational frequency analysis yields no imaginary frequencies, ensuring the identified structure is a true energy minimum. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.
Table 1: Representative Calculated Geometrical Parameters for an Optimized Structure This table illustrates the type of data obtained from a DFT geometry optimization. Specific values for the target compound are not available in published literature.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O | [Value in Å] |
| Bond Length | C-OH | [Value in Å] |
| Bond Angle | C-C-C (backbone) | [Value in °] |
| Dihedral Angle | HO-C-C=O | [Value in °] |
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the orbital most likely to donate electrons, representing nucleophilic potential, while the LUMO is the most likely to accept electrons, indicating electrophilic potential.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acs.org Conversely, a small energy gap indicates that the molecule is more reactive. These energy values are direct outputs of DFT calculations performed on the optimized geometry. For similar compounds, HOMO-LUMO gaps have been calculated to be in the range of 3.7 to 7.8 eV, depending on the specific structure and solvent environment. acs.org
Table 2: Frontier Molecular Orbital (FMO) Energy Parameters This table shows the parameters derived from FMO analysis. Specific values for the target compound are not available in published literature.
| Parameter | Description | Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | [Calculated Value] |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | [Calculated Value] |
| Energy Gap (ΔE) | ELUMO - EHOMO | [Calculated Value] |
Conceptual DFT provides a framework for quantifying global and local reactivity through various indices derived from the electron density. These descriptors help predict how a molecule will behave in a chemical reaction.
Global reactivity descriptors are calculated from the energies of the HOMO and LUMO:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is related to the HOMO-LUMO gap.
Electrophilicity Index (ω): Quantifies the electron-accepting capability of a molecule.
Local reactivity is often analyzed using Fukui functions or by examining the molecular electrostatic potential (MEP). An MEP map visually represents the electrostatic potential on the electron density surface, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule. For this compound, the oxygen atoms of the carbonyl and hydroxyl groups would be expected to be primary nucleophilic sites.
Table 3: Global Reactivity Descriptors from CDFT This table illustrates the global reactivity indices calculated using CDFT. Specific values for the target compound are not available in published literature.
| Reactivity Index | Formula | Interpretation | Calculated Value |
|---|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting power | [Value in eV] |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer | [Value in eV] |
| Electrophilicity (ω) | χ²/2η | Global electrophilic nature | [Value in eV] |
Computational methods can predict spectroscopic data, which can then be compared with experimental results to validate the accuracy of the theoretical model. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly valuable for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR isotropic shielding constants within the DFT framework.
The calculated shielding constants are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), using the equation: δ_calc = σ_TMS - σ_calc. A strong correlation between the calculated and experimentally measured NMR spectra confirms that the computed geometry accurately represents the molecule's structure in solution.
Table 4: Comparison of Calculated and Experimental ¹H NMR Chemical Shifts This table illustrates how calculated NMR data would be used for validation. Specific calculated values for the target compound are not available in published literature.
| Proton Site | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic-H (Phenyl group) | [Calculated Value] | [Experimental Value] |
| Aromatic-H (Hydroxyphenyl group) | [Calculated Value] | [Experimental Value] |
| CH-OH | [Calculated Value] | [Experimental Value] |
| CH₂ | [Calculated Value] | [Experimental Value] |
| OH | [Calculated Value] | [Experimental Value] |
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the static electronic structure, molecular modeling techniques explore the dynamic and conformational behavior of molecules.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. This compound possesses several rotatable single bonds in its backbone, which means it can exist in multiple conformations of varying energies.
A potential energy surface (PES) scan is a computational technique used to explore these conformations. It involves systematically rotating one or more dihedral angles and calculating the energy at each step. acs.org This process maps out the energy landscape, identifying low-energy conformers (local minima) and the energy barriers (transition states) that separate them. acs.org For a structurally related molecule, raspberry ketone, a scan of a key dihedral angle revealed three distinct low-energy conformers. acs.org A similar analysis for this compound would be essential to identify its most stable three-dimensional shape, which governs its interactions and properties.
Table 5: Example of Conformational Analysis Results This table illustrates the expected output from a potential energy surface scan. Specific values for the target compound are not available in published literature.
| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kJ/mol) | Stability |
|---|---|---|---|
| 1 (Global Minimum) | [Calculated Value] | 0.00 | Most Stable |
| 2 | [Calculated Value] | [Calculated Value] | Less Stable |
| 3 | [Calculated Value] | [Calculated Value] | Less Stable |
Based on a comprehensive search for scientific literature, there is currently no available research data specifically detailing the computational chemistry and theoretical modeling of the compound This compound .
Therefore, it is not possible to generate a scientifically accurate article on the following requested topics for this specific molecule:
In Silico Prediction of Reaction Pathways and Mechanistic Insights
Detailed computational studies, such as X-ray crystallography for molecular packing analysis, molecular dynamics simulations, or quantum chemical calculations for reaction pathway prediction, appear to have not been published for this compound in the public domain.
To provide the requested in-depth and data-rich article, specific research dedicated to this compound would be required. General principles of computational chemistry can be described, but applying them to this particular compound without specific studies would result in speculation rather than factual reporting.
Below is the table of compound names that would have been included in the article as requested.
Chemical Transformations and Reactivity Profiles of 3 Hydroxy 1 4 Hydroxyphenyl 3 Phenyl 1 Butanone
Investigations into Selective Oxidation Reactions of the Hydroxyl Group and Ketone Moiety
The presence of both a secondary hydroxyl group and a ketone moiety allows for selective oxidation reactions. The secondary alcohol can be oxidized to a ketone, yielding a 1,3-diketone. Conversely, the ketone can undergo oxidative cleavage.
Selective oxidation of the hydroxyl group without affecting the rest of the molecule can be achieved using mild oxidizing agents. Reagents like chromium-based compounds (e.g., PCC) or methods like Swern or Dess-Martin oxidation are commonly employed for this transformation. The expected product would be 1-(4-hydroxyphenyl)-3-phenylbutane-1,3-dione.
More aggressive oxidizing agents, such as potassium permanganate (B83412) or nitric acid under harsh conditions, could lead to the cleavage of the carbon-carbon bond adjacent to the carbonyl group. For instance, Baeyer-Villiger oxidation, using a peroxy acid like m-CPBA, would selectively oxidize the ketone to an ester. Given the two different aryl groups, the reaction would likely exhibit regioselectivity based on the migratory aptitude of the phenyl versus the 4-hydroxyphenyl group.
| Oxidizing Agent | Target Functional Group | Expected Product |
| Pyridinium chlorochromate (PCC) | Secondary Hydroxyl | 1-(4-hydroxyphenyl)-3-phenylbutane-1,3-dione |
| Swern Oxidation (DMSO, oxalyl chloride) | Secondary Hydroxyl | 1-(4-hydroxyphenyl)-3-phenylbutane-1,3-dione |
| Dess-Martin periodinane | Secondary Hydroxyl | 1-(4-hydroxyphenyl)-3-phenylbutane-1,3-dione |
| Meta-chloroperoxybenzoic acid (m-CPBA) | Ketone Moiety | Ester via Baeyer-Villiger oxidation |
| Potassium permanganate (hot, conc.) | C-C bond cleavage | Carboxylic acids (e.g., benzoic acid, 4-hydroxybenzoic acid) |
Studies on Reductive Pathways of the Carbonyl Functionalityelectronicsandbooks.comyoutube.com
The reduction of the carbonyl group in β-hydroxy ketones like 3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone (B312777) is a well-studied transformation that leads to the formation of 1,3-diols. oup.com The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, allowing for diastereoselective synthesis of either syn- or anti-1,3-diols. youtube.com
Chelation-Controlled Reduction (syn-diols): Reagents that can form a chelate with the existing hydroxyl group and the ketone will preferentially deliver a hydride from the less sterically hindered face. This approach, often called the Narasaka-Prasad reduction, typically uses borohydride (B1222165) reagents in the presence of a chelating agent like diethylmethoxyborane, leading to the formation of the syn-diol. youtube.com
Non-Chelation-Controlled Reduction (anti-diols): To achieve the anti-diol, intramolecular hydride delivery from a bulky reagent is often employed. The Evans-Saksena reduction, which uses tetramethylammonium (B1211777) triacetoxyborohydride, is a classic example. youtube.com This method proceeds through a chair-like transition state where the substituents are positioned equatorially to minimize steric hindrance, leading to the anti product. youtube.com Another method for achieving anti-1,3-diols is the use of samarium diiodide (SmI₂), which operates through a sequential one-electron transfer mechanism. acs.org
| Reducing System | Stereochemical Outcome | Key Feature |
| NaBH₄ / (EtO)₃B | syn-1,3-diol | Chelation control (Narasaka-Prasad type) |
| Zn(BH₄)₂ | syn-1,3-diol | Chelation via intermediate zinc chelate |
| Me₄NBH(OAc)₃ | anti-1,3-diol | Intramolecular hydride delivery (Evans-Saksena type) youtube.com |
| SmI₂ | anti-1,3-diol | Sequential one-electron transfer mechanism acs.org |
| NaBH₄ / Albumin | anti-1,3-diol | Protein-directed stereoselective reduction rsc.org |
Acid- and Base-Catalyzed Transformationswikipedia.org
Under either acidic or basic conditions, β-hydroxy ketones are susceptible to two primary competing reactions: dehydration (elimination) and a retro-aldol reaction (fragmentation). wikipedia.orgucla.edu
Acid-Catalyzed Dehydration: In the presence of an acid, the β-hydroxyl group is protonated, converting it into a good leaving group (water). Subsequent elimination of water generates a carbocation intermediate, which is stabilized by the adjacent phenyl group. Deprotonation of an α-hydrogen then yields an α,β-unsaturated ketone. For this compound, this would result in the formation of 1-(4-hydroxyphenyl)-3-phenyl-2-buten-1-one. chegg.comaskfilo.com
Base-Catalyzed Transformations:
Dehydration: Under basic conditions, particularly with heating, an enolate is formed by deprotonation of the α-carbon. The hydroxyl group can then be eliminated to form the same α,β-unsaturated ketone.
Retro-Aldol Reaction: The retro-aldol reaction is the reverse of the aldol (B89426) addition and involves the cleavage of the C2-C3 bond. jove.com A base removes the proton from the hydroxyl group, forming an alkoxide. This intermediate then undergoes C-C bond cleavage to yield an enolate of acetophenone (B1666503) and 4-hydroxybenzaldehyde. ucla.edujove.com This reaction is often favored when the resulting carbonyl fragments are relatively stable. masterorganicchemistry.com Milder, copper-catalyzed retro-aldol conditions have also been developed. rsc.org
| Condition | Reaction Pathway | Product(s) |
| Acid (e.g., H₂SO₄), Heat | Dehydration (Elimination) | 1-(4-hydroxyphenyl)-3-phenyl-2-buten-1-one |
| Base (e.g., NaOH), Heat | Dehydration (Elimination) | 1-(4-hydroxyphenyl)-3-phenyl-2-buten-1-one |
| Base (e.g., NaOH), RT | Retro-Aldol Reaction | Acetophenone and 4-Hydroxybenzaldehyde |
Derivatization Strategies for Enhancing Stability or Introducing New Functionalities
Derivatization of the hydroxyl and ketone functionalities can be used to enhance the compound's stability, modify its properties, or serve as a protecting group strategy during multi-step syntheses. libretexts.org
Hydroxyl Group Derivatization: The secondary alcohol can be readily converted into various derivatives.
Ethers: Formation of silyl (B83357) ethers (e.g., using TMSCl or TBDMSCl) is a common strategy to protect the alcohol group, particularly due to their stability and ease of removal with fluoride (B91410) sources. libretexts.orgharvard.edu
Esters: Esterification with acyl chlorides or anhydrides can introduce new functionalities and is another effective protection method.
Ketone Group Derivatization: The ketone can be protected to prevent its reaction with nucleophiles.
Acetals/Ketals: Reaction with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions forms a cyclic acetal (B89532) (ketal), which is stable to basic and nucleophilic reagents but can be easily removed by aqueous acid. libretexts.org
Phenolic Hydroxyl Derivatization: The phenolic hydroxyl group on the 4-hydroxyphenyl ring is also a site for derivatization, such as conversion to an ether or ester, which can influence the electronic properties of the aromatic ring.
| Functional Group | Reagent(s) | Derivative Formed | Purpose |
| Secondary Hydroxyl | TBDMSCl, Imidazole | tert-Butyldimethylsilyl (TBDMS) Ether | Protection, Increased Stability harvard.edu |
| Secondary Hydroxyl | Acetic Anhydride, Pyridine (B92270) | Acetate (B1210297) Ester | Protection, Functionalization |
| Ketone | Ethylene Glycol, p-TsOH | Cyclic Ketal | Protection against nucleophiles/bases libretexts.org |
| Phenolic Hydroxyl | Methyl Iodide, K₂CO₃ | Methyl Ether | Protection, Altered Reactivity |
Regioselectivity and Chemoselectivity in Complex Reaction Environments
The presence of multiple reactive sites in this compound makes regioselectivity and chemoselectivity crucial considerations in its transformations.
Chemoselectivity: This refers to the preferential reaction of one functional group over another.
Reduction: A significant challenge is the selective reduction of the ketone in the presence of the two aromatic rings. While standard hydride reagents like NaBH₄ will selectively reduce the ketone, more powerful reducing agents (e.g., catalytic hydrogenation at high pressure) could also reduce the aromatic rings. Chemoselective reduction of α,β-unsaturated ketones in the presence of other reducible groups is a well-established field. acs.org
Oxidation: Selective oxidation of the secondary alcohol without affecting the electron-rich 4-hydroxyphenyl ring requires mild and specific reagents, as discussed in section 6.1.
Regioselectivity: This concerns the specific site of reaction when a functional group has multiple reactive positions.
Electrophilic Aromatic Substitution: The molecule has two different aromatic rings. The 4-hydroxyphenyl ring is strongly activated by the hydroxyl group, which is an ortho, para-director. youtube.comlibretexts.org The ketone acts as a deactivating group, making this ring highly susceptible to electrophilic attack at the positions ortho to the hydroxyl group. The second phenyl ring is unsubstituted and therefore less reactive. Consequently, electrophilic substitution reactions (e.g., nitration, halogenation) are expected to occur regioselectively on the activated 4-hydroxyphenyl ring. nih.govulster.ac.uk
Enolate Formation: In base-catalyzed reactions, deprotonation can occur at either the C2 or C4 position. Deprotonation at C2 is more likely due to the acidity of the α-hydrogens adjacent to the carbonyl group, leading to the formation of a specific enolate for subsequent reactions like alkylation or aldol additions.
Exploration of Biological Activity Pathways of 3 Hydroxy 1 4 Hydroxyphenyl 3 Phenyl 1 Butanone in Vitro Studies
In Vitro Mechanistic Studies on Molecular Targets and Pathways
In vitro research provides a foundational understanding of a compound's biological effects at the molecular level. For 3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone (B312777), insights are primarily extrapolated from studies on analogous structures that share key functional groups, such as the hydroxyphenyl ketone core.
Research into compounds structurally related to this compound suggests potential interactions with various enzymes and receptors. The presence of the 4-hydroxyphenyl ketone moiety is a common feature in many biologically active molecules.
Enzyme Inhibition: Analogous 4-hydroxyphenyl ketones have demonstrated inhibitory activity against enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). nih.gov For instance, 1-(4-hydroxy-phenyl)-nonan-1-one was identified as a potent inhibitor of 17β-HSD3, which is involved in testosterone (B1683101) synthesis. nih.gov Another close analogue, 4-(p-hydroxyphenyl)-2-butanone (also known as Raspberry Ketone), acts as a substrate for tyrosinase and can stimulate its enzymatic reactions, suggesting a role in melanogenesis pathways. documentsdelivered.com Chalcones, which are α,β-unsaturated ketones with a similar 1,3-diaryl structure, have shown a wide range of enzyme modulation, including potential anticancer activity through the inhibition of various kinases. researchgate.netmdpi.com
Receptor Antagonism: In the realm of receptor modulation, analogues like the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class have been identified as potent and selective kappa-opioid receptor antagonists. nih.gov While structurally more complex, these compounds share the critical hydroxyphenyl group, which is often key to receptor interaction. Other chalcone (B49325) analogues have been investigated for their anxiolytic effects, potentially mediated through interactions with serotonergic receptors such as 5-HT2A and 5-HT3A. nih.govuece.br
These findings suggest that this compound could plausibly interact with steroidogenic enzymes, tyrosinase, or various G-protein coupled receptors, although direct experimental evidence is required for confirmation.
The specific binding interactions of a ligand with its target protein are dictated by its three-dimensional structure and chemical properties. The this compound molecule possesses several key features that could govern its binding: a hydroxyl group capable of forming hydrogen bonds, and two phenyl rings that can engage in hydrophobic and π-π stacking interactions.
Studies on analogous compounds binding to various protein targets provide a model for these potential interactions:
Hydrogen Bonding: The hydroxyl groups are critical for anchoring ligands within an active site. For example, in the inhibition of tyrosinase by (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, the hydroxyphenyl moiety is predicted to bind deep within the active site, with the hydroxy group oriented toward the catalytic copper ions. researchgate.net
Hydrophobic and π-Stacking Interactions: The phenyl rings are crucial for establishing strong binding. In studies of inhibitors targeting 4-Hydroxyphenyl Pyruvate Dioxygenase (4-HPPD), the phenyl moiety of the inhibitors forms significant π–π stacking interactions with histidine and phenylalanine residues in the binding pocket. nih.gov Similarly, docking studies of chalcone derivatives show that the aromatic rings are involved in extensive hydrophobic and π-alkyl interactions with protein residues. researchgate.net
These examples from analogous compounds suggest that this compound likely utilizes a combination of hydrogen bonding via its two hydroxyl groups and hydrophobic/π-stacking interactions through its phenyl rings to bind to molecular targets.
In Vitro Modulation of Biochemical Pathways (e.g., reduction/oxidation pathways)
The modulation of biochemical pathways by a compound can lead to significant physiological effects. Based on studies of its analogues, this compound may influence pathways related to melanogenesis and cellular redox balance.
A study on 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, which bears a hydroxyphenyl group, found it to be a very good substrate for mushroom tyrosinase and showed significant cytotoxicity against melanoma cells. nih.gov Similarly, 4-(p-hydroxyphenyl)-2-butanone was found to be oxidized by tyrosinase and to stimulate tyrosine-tyrosinase reactions. documentsdelivered.com However, its depigmenting effect was attributed more to selective cytotoxicity towards pigmented cells rather than direct inhibition of melanin (B1238610) production. documentsdelivered.com
Flavonoids, a class of compounds that includes chalcones (biosynthetic precursors to flavones), are well-known for their antioxidant properties, which are linked to their ability to modulate cellular redox states. mdpi.com The phenolic hydroxyl group is a key pharmacophore for this activity. This suggests that this compound, with its phenolic structure, could potentially participate in oxidation-reduction pathways, although this requires experimental verification.
Computational Approaches to Molecular Interactions with Biomolecules
In silico methods, such as molecular docking and dynamics simulations, are powerful tools for predicting and analyzing the interactions between small molecules and biological macromolecules. These approaches offer a molecular-level view that complements in vitro experimental data.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction through a scoring function, often expressed as binding energy in kcal/mol. nih.gov Numerous docking studies on compounds analogous to this compound have been performed to rationalize their biological activity.
For example, docking simulations of chalcone derivatives against cancer-related proteins have identified key interactions and binding affinities. researchgate.net Similarly, studies on benzophenones targeting the P-glycoprotein (P-gp) transporter used docking to show favorable binding to the ATP-binding site, suggesting a mechanism for P-gp inhibition. japsonline.com These studies consistently highlight the importance of hydrogen bonds and hydrophobic interactions in achieving high binding affinity. nih.govjapsonline.commdpi.com
The table below summarizes findings from molecular docking studies on various analogous compounds, illustrating the types of interactions and binding energies observed. This data provides a predictive framework for how this compound might interact with similar biological targets.
| Analogous Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Chalcone Derivative | Serotonin 5-HT2A Receptor | -8.7 | Not Specified | nih.gov |
| Chalcone Derivative | Serotonin 5-HT3A Receptor | -9.1 | Not Specified | nih.gov |
| Guttiferone K (Benzophenone) | P-glycoprotein (NBD1) | -6.87 | Not Specified | japsonline.com |
| Oblongifolin C (Benzophenone) | P-glycoprotein (NBD1) | -6.79 | Not Specified | japsonline.com |
| Chalcone Derivative | Dihydrofolate reductase (DHFR) | -7.07 | Not Specified | nih.gov |
| 4-HPPD Inhibitor (c5) | 4-HPPD | -8.1 | His226, His308, Phe336, Phe364 | nih.gov |
| RA-OA | PI3K | -9.10 | Not Specified | researchgate.net |
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. researchgate.net MD simulations can assess the stability of the binding pose, reveal conformational changes in the protein upon ligand binding, and provide a more accurate estimation of binding free energy. unibas.chpurdue.edu
Key parameters analyzed in MD simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein or ligand backbone atoms from their initial position over the course of the simulation. A stable RMSD value indicates that the complex has reached equilibrium. researchgate.netnih.gov
Root Mean Square Fluctuation (RMSF): This parameter assesses the flexibility of individual amino acid residues. Higher RMSF values indicate more flexible regions, such as loops, which can be important for ligand entry and binding. researchgate.net
Although no specific MD simulation studies for this compound have been reported, this computational technique is essential for validating docking predictions and understanding the dynamic nature of its interaction with potential biological targets. researchgate.netnih.gov By simulating the complex in a solvated environment, MD provides crucial insights into the stability of key hydrogen bonds and hydrophobic contacts predicted by docking. unibas.ch
Structure Activity Relationship Sar Studies for 3 Hydroxy 1 4 Hydroxyphenyl 3 Phenyl 1 Butanone Derivatives Theoretical and in Silico
Design and Synthesis (Conceptual) of Analogues with Targeted Structural Modifications
The rational design of analogues of 3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone (B312777) can be approached by systematically modifying its key structural features: the 4-hydroxyphenyl ring (Ring A), the 3-phenyl ring (Ring B), the β-hydroxy group, and the ketone moiety. The goal of these conceptual modifications is to explore the potential impact on biological activity by altering physicochemical properties such as hydrophobicity, electronic distribution, and hydrogen bonding capacity.
Modification of the Hydroxyl and Ketone Groups: The β-hydroxy group and the ketone are critical functional groups that can participate in hydrogen bonding with target proteins. Conceptual modifications could include esterification or etherification of the hydroxyl group to modulate its polarity and steric bulk. The ketone could be reduced to a secondary alcohol or converted to an oxime to assess the importance of the carbonyl group for activity.
Interactive Data Table: Conceptual Analogues of this compound
| Analogue ID | Modification Site | Modification | Predicted Physicochemical Change |
| A1 | 4-hydroxyphenyl ring | Addition of a 3-methoxy group | Increased polarity, altered H-bonding |
| A2 | 3-phenyl ring | Addition of a 4-chloro group | Increased lipophilicity, altered electronics |
| A3 | β-hydroxy group | Esterification to an acetate (B1210297) | Increased lipophilicity, loss of H-bond donor |
| A4 | Ketone group | Reduction to a secondary alcohol | Increased polarity, gain of H-bond donor |
| B1 | 4-hydroxyphenyl ring | Replacement with a pyridine (B92270) ring | Altered aromaticity and basicity |
| B2 | 3-phenyl ring | Replacement with a thiophene (B33073) ring | Altered aromaticity and lipophilicity |
In Silico Prediction of How Structural Changes Impact Molecular Interactions
In the absence of a known biological target for this compound, a general approach to in silico prediction involves docking studies against representative enzyme active sites, such as those of kinases or oxidoreductases. nih.gov These studies can provide insights into how the conceptual analogues might bind to a protein target and the nature of the molecular interactions involved.
For example, molecular docking simulations of chalcone (B49325) analogues have been used to predict their binding affinity to various protein targets. unja.ac.idbohrium.com Applying this to our conceptual analogues, we can hypothesize the following:
Hydrogen Bonding: The phenolic hydroxyl group on Ring A and the β-hydroxy group are likely to act as hydrogen bond donors. The ketone's carbonyl oxygen can act as a hydrogen bond acceptor. Modifications to these groups, such as esterification of the hydroxyl group, would eliminate a hydrogen bond donor, potentially reducing binding affinity.
Hydrophobic Interactions: The phenyl rings are expected to engage in hydrophobic interactions, such as π-π stacking, with aromatic amino acid residues in a binding pocket. researchgate.net The introduction of lipophilic substituents, like a chloro group on Ring B (Analogue A2), could enhance these interactions.
Data Table: Predicted Molecular Interactions of Conceptual Analogues
| Analogue ID | Key Functional Group | Predicted Interaction Type | Potential Interacting Residues (Example) |
| Parent Compound | 4-hydroxyl group | Hydrogen bond donor | Asp, Glu, Ser |
| Parent Compound | β-hydroxyl group | Hydrogen bond donor/acceptor | His, Ser, Thr |
| Parent Compound | Ketone carbonyl | Hydrogen bond acceptor | Asn, Gln, Arg |
| A2 | 4-chloro-phenyl group | Enhanced hydrophobic interactions | Phe, Tyr, Trp |
| A3 | Acetate group | Steric hindrance, loss of H-bond | - |
Development of Quantitative Structure-Activity Relationship (QSAR) Models (Theoretical)
A theoretical Quantitative Structure-Activity Relationship (QSAR) model can be conceptualized to correlate the structural properties of this compound derivatives with a hypothetical biological activity. QSAR models are mathematical equations that relate chemical structure to biological activity. nih.gov The development of such a model involves calculating various molecular descriptors.
Key Molecular Descriptors: For a series of analogues, the following descriptors would be relevant:
Electronic Descriptors: Charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). These describe the electronic aspects of the molecule.
Steric Descriptors: Molecular weight, molar volume, and surface area. These relate to the size and shape of the molecule.
Hydrophobic Descriptors: LogP (partition coefficient), which quantifies the lipophilicity of the compound.
Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.
A hypothetical QSAR equation might take the form: Biological Activity = c1(LogP) + c2(Dipole Moment) - c3*(Molecular Volume) + constant
This equation suggests that biological activity might increase with increasing lipophilicity and dipole moment, while decreasing with larger molecular volume. The coefficients (c1, c2, c3) would be determined through statistical analysis of a dataset of compounds with known activities. nih.gov QSAR studies on phenolic compounds have often highlighted the importance of electronic and hydrophobic parameters in determining their biological activities. nih.gov
Bioisosteric Replacements and Their Theoretical Effects on Activity
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. ufrj.br For this compound, several bioisosteric replacements can be proposed.
Phenol (B47542) Bioisosteres: The 4-hydroxyphenyl group is a common motif in biologically active compounds, but it can be prone to metabolic oxidation. nih.gov Bioisosteric replacement of the phenol group could enhance metabolic stability. researchgate.net Potential bioisosteres for the phenol group include:
Benzimidazolones and Benzoxazolones: These heterocyclic systems can mimic the hydrogen bonding properties of the phenol. nih.gov
Indoles and Quinolones: These can also serve as phenol mimics with altered electronic and solubility properties. nih.gov
Phenyl Ring Bioisosteres: The phenyl ring itself can be replaced by other cyclic structures to modulate properties like solubility and metabolic stability. nih.govdrughunter.com Common bioisosteres for a phenyl ring include:
Heteroaromatic rings: Pyridine, thiophene, or furan (B31954) rings can replace the phenyl ring, introducing heteroatoms that can alter polarity and engage in different types of interactions.
Saturated rings: Cyclohexyl or other saturated rings can be used to reduce planarity and potentially improve solubility. More advanced nonclassical bioisosteres like bicyclo[1.1.1]pentane (BCP) have been shown to effectively mimic the phenyl ring while improving physicochemical properties. tandfonline.com
Data Table: Theoretical Bioisosteric Replacements and Their Potential Effects
| Original Group | Bioisosteric Replacement | Potential Advantage | Reference Analogue |
| 4-hydroxyphenyl | Benzimidazolone | Improved metabolic stability, maintained H-bonding | C1 |
| Phenyl | Pyridyl | Increased polarity and solubility | C2 |
| Phenyl | Thienyl | Altered electronic properties and metabolism | C3 |
| Phenyl | Bicyclo[1.1.1]pentane (BCP) | Improved solubility and metabolic profile | C4 |
These theoretical considerations provide a framework for the rational design and future investigation of novel derivatives of this compound. Experimental validation would be required to confirm these in silico and theoretical predictions.
Advanced Research Perspectives and Future Directions for 3 Hydroxy 1 4 Hydroxyphenyl 3 Phenyl 1 Butanone
Development of Green Chemistry Approaches for Sustainable Synthesis
The chemical industry's shift towards sustainability has put a spotlight on the development of environmentally benign synthetic methods. For 3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone (B312777), this involves redesigning its synthesis, which traditionally relies on aldol (B89426) condensation, to align with the principles of green chemistry. patsnap.comgoogle.com The focus is on minimizing waste, reducing energy consumption, and utilizing non-toxic reagents and solvents.
Future research in the sustainable synthesis of this compound is centered on several key areas:
Catalysis: A primary goal is to replace conventional catalysts with more sustainable alternatives. This includes the development of biocatalysts, such as engineered enzymes, and heterogeneous catalysts that can be easily recovered and reused, thereby minimizing waste. Proline-catalyzed asymmetric aldol reactions, for instance, have shown promise in solution-phase synthesis and could be adapted for this specific molecule. nih.gov
Alternative Solvents: The use of green solvents such as water, supercritical fluids, or bio-based solvents is being explored to replace volatile organic compounds (VOCs) that are traditionally used. Aqueous media, in particular, are attractive for hydroxymethylation reactions using catalysts like scandium(III) fluoride (B91410). organic-chemistry.org
Atom Economy: Synthetic strategies are being devised to maximize the incorporation of all starting materials into the final product. This includes exploring one-pot reactions where multiple synthetic steps are combined, reducing the need for intermediate purification and minimizing solvent usage. organic-chemistry.org
Renewable Feedstocks: A long-term objective is to derive the starting materials, 4-hydroxyacetophenone and benzaldehyde, from renewable biomass sources instead of petroleum-based feedstocks.
| Green Chemistry Principle | Application in Synthesis of this compound | Potential Impact |
|---|---|---|
| Waste Prevention | Developing high-yield reactions with minimal by-product formation. | Reduced environmental footprint and lower disposal costs. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. | Increased efficiency and conservation of raw materials. |
| Less Hazardous Chemical Syntheses | Using non-toxic reagents and intermediates. | Improved safety for researchers and reduced environmental harm. |
| Designing Safer Chemicals | Modifying the molecular structure to reduce intrinsic toxicity while maintaining function. | Development of safer alternatives for various applications. |
| Safer Solvents and Auxiliaries | Replacing volatile organic compounds with water, ionic liquids, or supercritical fluids. | Reduced air pollution and occupational health risks. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Lower energy consumption and reduced greenhouse gas emissions. |
| Use of Renewable Feedstocks | Sourcing starting materials from biomass instead of petrochemicals. | Reduced reliance on fossil fuels and promotion of a circular economy. |
| Reduce Derivatives | Minimizing the use of protecting groups to avoid extra synthetic steps. | Streamlined synthesis and reduced waste generation. |
| Catalysis | Employing highly selective and reusable catalysts (e.g., biocatalysts, nanocatalysts). | Increased reaction rates, improved yields, and reduced waste. |
Application of Machine Learning and AI in Synthetic Route Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and material science. nih.govnih.gov For this compound, these computational tools offer powerful new ways to design synthetic routes and predict its properties. polyphenols-site.com
Property Prediction: Machine learning models can predict a wide range of physicochemical and biological properties based solely on a molecule's structure. nih.govresearchgate.net By training a model on a large dataset of compounds with known properties, it can learn the complex relationships between molecular structure and activity. polyphenols-site.commdpi.com This allows for the rapid screening of virtual compounds and the prioritization of experimental work. For this compound, ML models could predict its solubility, toxicity, antioxidant potential, and interactions with biological targets. nih.govmdpi.com
| ML/AI Application | Input Data for the Model | Predicted Output for this compound |
|---|---|---|
| Retrosynthesis Planning | Target molecular structure, database of known chemical reactions. | Optimal and alternative synthetic routes, suggested reagents and catalysts. |
| Reaction Optimization | Experimental data on reaction yields under different conditions (temperature, solvent, catalyst). | Predicted optimal conditions for maximizing yield and purity. |
| Physicochemical Property Prediction | Molecular descriptors (e.g., molecular weight, functional groups, topology). | Solubility, melting point, boiling point, logP. |
| Biological Activity Prediction | Structural information, data from similar compounds' bioassays. | Potential antioxidant capacity, enzyme inhibition, cytotoxicity. researchgate.net |
| Toxicity Prediction | Structural alerts (toxicophores), data from in vivo and in vitro toxicity studies. | Likelihood of adverse effects, potential metabolic liabilities. |
Integrated Computational and Experimental Strategies for Comprehensive Characterization
A deep understanding of this compound requires a synergistic approach that combines computational modeling with advanced experimental techniques. nih.gov This integrated strategy provides a more complete picture of the molecule's structure, properties, and behavior than either approach could alone.
Computational chemistry, particularly using methods like Density Functional Theory (DFT), can provide detailed insights into the molecule's electronic structure, conformational preferences, and reactivity. acs.orgulster.ac.uk These calculations can predict bond lengths, bond angles, vibrational frequencies (which correspond to IR spectra), and NMR chemical shifts. rroij.comonlineorganicchemistrytutor.com
These theoretical predictions are then validated and refined through experimental characterization. High-resolution analytical techniques are essential for confirming the computationally derived data. ijpsjournal.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. rroij.com
Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns, confirming the molecular formula. rroij.com
Infrared (IR) and Raman Spectroscopy identify the functional groups present by measuring their vibrational frequencies. rroij.comonlineorganicchemistrytutor.com
X-ray Crystallography can determine the precise three-dimensional arrangement of atoms in a solid-state crystal.
By comparing the experimental data with the computational results, researchers can achieve a high level of confidence in the structural assignment and gain a deeper understanding of the molecule's properties. acs.org
| Property | Computational Method (Prediction) | Experimental Technique (Validation) | Combined Insight |
|---|---|---|---|
| Molecular Geometry | DFT geometry optimization | X-ray Crystallography, NMR (NOE) | Accurate 3D structure and conformational preferences. |
| Vibrational Frequencies | DFT frequency calculations | IR and Raman Spectroscopy | Confirmation of functional groups and their bonding environments. |
| Electronic Transitions | Time-Dependent DFT (TD-DFT) | UV-Visible Spectroscopy | Understanding of the molecule's chromophores and color properties. |
| NMR Chemical Shifts | GIAO, CSGT calculations | ¹H and ¹³C NMR Spectroscopy | Unambiguous assignment of all atoms in the molecular structure. |
| Thermodynamic Properties | Statistical mechanics calculations | Calorimetry (DSC, TGA) | Enthalpy of formation, heat capacity, and thermal stability. acs.org |
Exploration of Self-Assembly and Supramolecular Chemistry Based on Compound Interactions
The functional groups within this compound—a hydroxyl group, a phenolic ring, a ketone, and another phenyl ring—provide multiple opportunities for non-covalent interactions. These interactions, including hydrogen bonding, π-π stacking, and hydrophobic effects, can drive the molecule to self-assemble into larger, ordered supramolecular structures. rug.nl
The study of these self-assembly processes is a key area of future research. The phenolic hydroxyl group and the ketone's carbonyl oxygen are prime candidates for forming strong hydrogen bonds, which could lead to the formation of chains or networks. mdpi.com The two phenyl rings can engage in π-π stacking, further stabilizing the assembled structures.
Understanding and controlling this self-assembly could lead to the development of novel materials with unique properties. For example, self-assembled structures could form gels, liquid crystals, or nanomaterials with applications in drug delivery, sensing, or catalysis. Researchers will investigate how changes in the environment, such as solvent polarity, pH, and temperature, affect the self-assembly process, allowing for the creation of responsive or "smart" materials.
Role of Chirality in Interactions at the Molecular Level
The carbon atom at the 3-position of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers (R and S forms). This stereochemistry is critically important, as the three-dimensional arrangement of atoms plays a pivotal role in molecular interactions, especially in biological systems. nih.govmdpi.com
Future research will focus on:
Enantioselective Synthesis: Developing synthetic methods that produce a single enantiomer with high purity. Asymmetric synthesis, potentially using chiral catalysts, is a key strategy to achieve this. researchgate.net
Chiral Recognition: Studying how the different enantiomers interact with other chiral molecules, such as proteins, enzymes, and DNA. Biological systems are inherently chiral, and often only one enantiomer of a chiral drug is active, while the other may be inactive or even cause adverse effects. nih.gov
Stereospecific Activity: Elucidating the specific biological or pharmacological activities of each enantiomer. For instance, the (S)-isomer of the related compound 3-hydroxy-4-phenyl-2-butanone has a strong sweet and floral aroma, while the (R)-isomer has a much weaker odor. researchgate.net Similar differences in activity are expected for the enantiomers of this compound.
Investigating the role of chirality is essential for any potential application of this compound in pharmaceuticals, agrochemicals, or fragrance, as the biological and sensory effects are likely to be enantiomer-dependent. mdpi.comdcu.ie
Q & A
Basic Research Questions
Q. What are the key structural features and nomenclature of 3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone?
- Methodological Answer : The compound’s IUPAC name reflects its hydroxy and phenyl substituents. The numbering starts from the ketone group (butanone backbone), with hydroxyl groups at positions 3 and 4-hydroxyphenyl. Structural confirmation requires X-ray crystallography (e.g., single-crystal diffraction) to resolve stereochemistry and intramolecular hydrogen bonding, as demonstrated in similar hydroxy-phenyl ketones .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify proton environments (e.g., aromatic protons from phenyl groups at δ 6.5–7.5 ppm, hydroxyl protons at δ 4.5–5.5 ppm).
- IR : Stretching frequencies for ketone (C=O, ~1700 cm) and hydroxyl (-OH, ~3200–3500 cm) groups.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]) and fragmentation patterns verify molecular weight (CHO, theoretical MW: 256.3 g/mol) .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound, considering steric and electronic factors?
- Methodological Answer :
- Reaction Design : Use Claisen-Schmidt condensation between 4-hydroxyphenylacetophenone and formaldehyde, optimizing pH (basic conditions for enolate formation) and temperature (60–80°C).
- Catalyst Screening : Test Lewis acids (e.g., BF-EtO) to enhance electrophilicity of the carbonyl group.
- Byproduct Mitigation : Monitor intermediates via TLC/HPLC to minimize dimerization or over-condensation, as seen in analogous chalcone syntheses .
Q. What challenges arise in resolving stereoisomers during synthesis, and how can they be addressed?
- Methodological Answer :
- Chromatographic Resolution : Use chiral columns (e.g., cellulose-based CSPs) with hexane/ethyl acetate gradients.
- Crystallization : Recrystallize from ethanol/water mixtures to isolate enantiomers, leveraging hydrogen-bonding interactions observed in crystallographic studies .
Q. How can discrepancies between experimental spectroscopic data and computational predictions be resolved?
- Methodological Answer :
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental NMR shifts. Adjust solvent models (e.g., PCM for DMSO) to account for solvation effects.
- Validation : Cross-check with databases (e.g., NIST Chemistry WebBook) for known analogs like benzophenones or hydroxybutanones .
Q. What environmental and safety considerations apply to large-scale synthesis?
- Methodological Answer :
- Waste Management : Segregate organic solvents (e.g., ethanol, DMF) and phenolic byproducts for incineration or neutralization, adhering to protocols for chlorinated phenolic waste .
- Toxicity Screening : Conduct Ames tests for mutagenicity, given structural similarities to bioactive hydroxy-phenyl ketones .
Q. How can degradation pathways and products be analyzed under varying conditions (pH, light, temperature)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
